2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol
Description
Structure and Molecular Properties 2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a propan-2-ol group and at position 5 with an amino group. Its molecular formula is C₅H₉N₃O₂, with a molecular weight of 143.15 g/mol.
This method could plausibly extend to the target compound by selecting appropriate amidoxime precursors.
Potential Applications The compound’s structural motifs suggest utility in medicinal chemistry, particularly as a building block for enzyme inhibitors or receptor modulators. Similar oxadiazole derivatives are used in antiviral agents (e.g., HCV NS5B polymerase inhibitors) and receptor-targeted therapies .
Properties
CAS No. |
1956318-55-0 |
|---|---|
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-(5-amino-1,2,4-oxadiazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C5H9N3O2/c1-5(2,9)3-7-4(6)10-8-3/h9H,1-2H3,(H2,6,7,8) |
InChI Key |
JTZUZKCTBZSTKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NOC(=N1)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for 2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂) and concentrated sulfuric acid (H₂SO₄) for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH₄) for reduction reactions.
Substituting agents: Various halides and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include oxides, amine derivatives, and substituted oxadiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities, including:
1. Anticancer Activity
Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, derivatives similar to 2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol have been evaluated for their cytotoxic effects against glioblastoma cell lines, demonstrating significant potential as anticancer agents .
2. Antimicrobial Properties
Oxadiazole compounds have also been investigated for their antimicrobial activity. In vitro assays have indicated that certain derivatives possess antibacterial and antifungal properties comparable to established antibiotics . This suggests potential applications in treating infections caused by resistant strains of bacteria.
3. Anti-Diabetic Effects
In vivo studies using models such as Drosophila melanogaster have highlighted the anti-diabetic properties of oxadiazole derivatives. These compounds were shown to effectively lower glucose levels in diabetic models, indicating their potential as therapeutic agents for diabetes management .
4. Antioxidant Activity
Research has demonstrated that oxadiazole derivatives can exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. Compounds have been synthesized and tested for their ability to scavenge free radicals .
Synthesis and Characterization
The synthesis of 2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several case studies illustrate the applications of 2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol:
Mechanism of Action
The mechanism of action of 2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by hydrogen bonding and other non-covalent interactions, which can lead to the modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical profiles of 1,2,4-oxadiazole derivatives are highly dependent on substituents at positions 3 and 5 of the heterocyclic core. Below is a comparative analysis of the target compound and its analogs:
Table: Key Comparative Data
Key Observations:
The target compound’s amino group contrasts with hydrophobic substituents (e.g., propyl, phenyl) in analogs, which prioritize membrane permeability . Hydroxyl vs. Amine (R3): The hydroxyl group in the target compound increases hydrophilicity (logP ~ -0.5), whereas amine derivatives (e.g., 2-(5-propyl-oxadiazol-3-yl)propan-2-amine) exhibit higher lipophilicity (logP ~ 1.2–2.0), favoring blood-brain barrier penetration .
Synthesis Methods
- Most analogs are synthesized via amidoxime-orthoester condensations or cyclization reactions. For example, 2-(5-propyl-oxadiazol-3-yl)propan-2-amine is derived from propyl-substituted amidoximes, while the S1P modulator in uses phenyl-substituted precursors .
Pharmacological Applications
- Antiviral Activity: Amine-substituted oxadiazoles (e.g., ) are key intermediates in HCV inhibitors like BMS-986139, leveraging their ability to bind viral polymerases .
- Receptor Modulation: Bulky substituents (e.g., phenyl in ) enable selective targeting of S1P receptors, critical in autoimmune disease therapeutics .
Safety and Formulation
- Hydrochloride salts (e.g., ) improve solubility and stability, reducing toxicity risks. The target compound’s hydroxyl group may necessitate prodrug strategies for optimal bioavailability.
Biological Activity
2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol, with the CAS number 1956318-55-0, is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings.
Molecular Characteristics
The molecular formula of 2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol is with a molecular weight of 143.14 g/mol. The structure includes an oxadiazole ring which is significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉N₃O₂ |
| Molecular Weight | 143.14 g/mol |
| CAS Number | 1956318-55-0 |
Antimicrobial Properties
The biological evaluation of oxadiazole derivatives has frequently highlighted their antimicrobial activities. For instance, studies have shown that certain oxadiazoles can inhibit bacterial growth effectively. Although direct studies on 2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol are scarce, the structural similarities to other bioactive oxadiazoles imply potential antimicrobial properties .
Cytotoxic Effects
Preliminary assessments suggest that compounds with oxadiazole structures may exhibit cytotoxic effects against various cancer cell lines. For example, a study on related oxadiazole derivatives demonstrated significant cytotoxicity in vitro against human cancer cells . The mechanism typically involves the induction of apoptosis and disruption of cellular processes.
Case Studies and Research Findings
- Structure–Activity Relationship (SAR) : A study focusing on the SAR of oxadiazole derivatives indicated that modifications to the oxadiazole ring can significantly affect biological activity. Compounds with specific substitutions showed enhanced potency against cancer cell lines and improved pharmacokinetic profiles .
- Pharmacokinetic Studies : While specific pharmacokinetic data for 2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol is not available, related compounds have demonstrated favorable absorption and distribution characteristics in animal models. For instance, compounds were noted to have half-lives around 2 hours with no observed adverse effects at high doses .
- Antimicrobial Screening : A recent study investigated various oxadiazole derivatives for their antimicrobial efficacy against common pathogens. The results indicated that certain derivatives exhibited MIC values in the low micromolar range, suggesting strong antimicrobial potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursor amidoximes or nitrile oxides under controlled conditions. For example, analogous oxadiazole derivatives are synthesized via condensation reactions using reagents like phosphorus oxychloride (POCl₃) or carbodiimides to form the oxadiazole ring . Optimization may include adjusting temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., acetonitrile or DMF), and stoichiometry of reactants. Monitoring reaction progress via TLC or HPLC is critical to avoid over- or under-cyclization .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the oxadiazole ring (e.g., characteristic shifts for C-3 and C-5 carbons at ~160–170 ppm) and the propan-2-ol moiety .
- Infrared Spectroscopy (IR) : Peaks at ~3400 cm⁻¹ (N-H stretch of the amino group) and ~1650 cm⁻¹ (C=N stretch of the oxadiazole) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., exact mass ~171.0645 g/mol for the core structure) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally related oxadiazoles, this compound may pose hazards such as skin irritation (Category 2) and acute oral toxicity (Category 4). Use PPE (gloves, lab coat, goggles), conduct reactions in a fume hood, and implement spill containment protocols. Refer to Safety Data Sheets (SDS) for analogous compounds to guide risk assessments .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of 2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol?
- Methodological Answer :
- Target Selection : Prioritize targets based on structural analogs (e.g., γ-secretase for oxadiazole-containing inhibitors like Avagacestat ).
- Docking Workflow : Use software like AutoDock Vina to simulate ligand-receptor interactions. Focus on the oxadiazole ring’s hydrogen-bonding potential with catalytic residues (e.g., Asp/Ala in enzyme active sites) .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays to refine computational models .
Q. What strategies resolve low yields in the cyclization step during synthesis?
- Methodological Answer :
- Reagent Optimization : Replace POCl₃ with milder agents like EDCI/HOBt to reduce side reactions .
- Microwave-Assisted Synthesis : Shorten reaction time and improve yield by 20–30% via controlled microwave heating (e.g., 100 W, 100°C) .
- Workup Adjustments : Use aqueous NaHCO₃ to quench excess reagents and purify via column chromatography (silica gel, 5% MeOH/CH₂Cl₂) .
Q. How should researchers analyze conflicting data in biological assays for this compound?
- Methodological Answer :
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives/negatives .
- Counter-Screens : Test against unrelated targets (e.g., kinases) to assess selectivity. For example, oxadiazoles may exhibit off-target effects due to metal chelation .
- Structural Analog Comparison : Compare bioactivity with derivatives lacking the propan-2-ol group to isolate pharmacophoric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
